5-Bromo-2,4,6-trimethylpyrimidine

Catalog No.
S14469569
CAS No.
1260671-15-5
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4,6-trimethylpyrimidine

CAS Number

1260671-15-5

Product Name

5-Bromo-2,4,6-trimethylpyrimidine

IUPAC Name

5-bromo-2,4,6-trimethylpyrimidine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3

InChI Key

LRUOPXBELNUDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)Br

5-Bromo-2,4,6-trimethylpyrimidine is an organic compound with the molecular formula C8H11BrN2C_8H_{11}BrN_2 and a molecular weight of 215.09 g/mol. It features a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2, 4, and 6 positions with methyl groups. This specific substitution pattern imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation Reactions: The methyl groups may be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. These reactions allow for the synthesis of various derivatives that can be utilized in further applications.

Research indicates that 5-Bromo-2,4,6-trimethylpyrimidine exhibits potential biological activities. It has been studied for its interactions with various biomolecules, including enzymes and receptors. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate its full mechanism of action in biological systems .

The synthesis of 5-Bromo-2,4,6-trimethylpyrimidine typically involves bromination of 2,4,6-trimethylpyrimidine using brominating agents like bromine or N-bromosuccinimide (NBS). This reaction is often conducted in solvents such as tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete bromination. Industrially, continuous flow reactors may be employed to enhance yield and efficiency during production .

5-Bromo-2,4,6-trimethylpyrimidine has several notable applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
  • Industrial Use: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 5-Bromo-2,4,6-trimethylpyrimidine with various biological targets are ongoing. Its unique structure allows it to modulate the activity of enzymes and receptors, potentially leading to significant biological effects. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Several compounds share structural similarities with 5-Bromo-2,4,6-trimethylpyrimidine:

Compound NameMolecular FormulaUnique Features
5-Bromo-N,N,6-trimethylpyridin-2-amineC8H11BrN2Different nitrogen substitution pattern
5-Bromo-2,4,6-trimethylpyridineC8H10BrNLacks amino group; primarily used in synthesis
5-Bromo-2,6-dimethylpyridin-4-amineC8H10BrN2Different substitution pattern on the pyridine ring

The uniqueness of 5-Bromo-2,4,6-trimethylpyrimidine lies in its specific substitution pattern on the pyridine ring. The presence of bromine at the 5-position along with methyl groups at the 4 and 6 positions confers distinct chemical properties that enhance its reactivity and specificity compared to other similar compounds .

Bromination Strategies in Pyrimidine Functionalization

Electrophilic Aromatic Substitution Mechanisms

The bromination of 2,4,6-trimethylpyrimidine to yield the 5-bromo derivative proceeds via electrophilic aromatic substitution (EAS). Computational studies using semiempirical quantum mechanical methods have demonstrated that the regioselectivity of bromination correlates with the proton affinity of the aromatic ring positions. In pyrimidine systems, the C-5 position exhibits the highest proton affinity due to the electron-donating effects of adjacent methyl groups, which stabilize the intermediate arenium ion (σ-complex).

The reaction mechanism involves the generation of an electrophilic bromine species (Br⁺), often facilitated by brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). For instance, NBS in tetrahydrofuran (THF) generates a bromine radical under radical initiation conditions, which abstracts a hydrogen atom from the pyrimidine ring, leading to the formation of a resonance-stabilized radical intermediate. Subsequent bromination at the C-5 position occurs due to the thermodynamic stability of the resulting σ-complex.

Table 1: Comparison of Brominating Agents for Pyrimidine Functionalization

Brominating AgentSolventTemperature (°C)Yield (%)Regioselectivity (C-5)
Br₂Acetic Acid2565High
NBSTHF4078Moderate
SMBIWater6082High

Data adapted from studies on analogous systems.

Solvent Effects on Regioselectivity and Yield

Solvent polarity and proticity significantly influence the reaction pathway and efficiency. Polar aprotic solvents like THF enhance the stability of the electrophilic bromine species, favoring a concerted EAS mechanism with higher regioselectivity. In contrast, polar protic solvents such as acetic acid promote the formation of a Wheland intermediate, which can lead to competing side reactions, including ring oxidation.

For example, bromination using sodium monobromoisocyanurate (SMBI) in aqueous media achieves yields up to 82% due to the solvent’s ability to stabilize ionic intermediates while minimizing byproduct formation. Conversely, nonpolar solvents like chloroform reduce reaction rates by destabilizing the transition state, as evidenced by computational models predicting lower activation energies in polar environments.

Role of Hydrogen Halide Salts in Direct Bromination

Hydrogen halide salts (e.g., HBr) serve dual roles in pyrimidine bromination. First, they act as acid catalysts, protonating the pyrimidine ring to enhance its susceptibility to electrophilic attack. Second, HBr scavenges excess base generated during the reaction, preventing dehalogenation and maintaining reaction stoichiometry.

In the synthesis of 5-bromo-2,4,6-trimethylpyrimidine, the addition of HBr in situ has been shown to improve yields by 15–20% compared to base-neutral conditions. This effect arises from the stabilization of the arenium ion intermediate through hydrogen bonding with the bromide counterion, which lowers the activation energy for the rate-determining step.

Mechanistic Pathway Highlighting HBr Catalysis

  • Protonation: Pyrimidine ring protonation at the N-1 position increases electron deficiency at C-5.
  • Electrophilic Attack: Br⁺ attacks C-5, forming a σ-complex stabilized by HBr.
  • Deprotonation: Base-mediated deprotonation restores aromaticity, yielding the brominated product.

Suzuki-Miyaura Applications in Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone methodology for the functionalization of 5-Bromo-2,4,6-trimethylpyrimidine and related heteroaryl systems [1]. Palladium-catalyzed cross-coupling reactions of heteroaryl bromides with arylboronic acids have demonstrated exceptional versatility in constructing carbon-carbon bonds under mild conditions [2]. The application of these methodologies to pyrimidine derivatives has revealed distinct reactivity patterns that differ significantly from conventional aromatic systems.

Research investigations have established that tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst for the cross-coupling of heteroaryl bromides with various arylboronic acids [3]. The catalyst system demonstrates broad functional group tolerance and enables the coupling of electron-deficient heteroaryl substrates that traditionally present challenges in cross-coupling chemistry [3]. Systematic studies have shown that 2-pyridyl nucleophiles, which share structural similarities with pyrimidine derivatives, require specialized catalyst systems to achieve efficient transmetalation [3].

The development of second-generation catalyst systems has significantly expanded the scope of heteroaryl functionalization reactions [1]. Microwave-assisted Suzuki-Miyaura cross-coupling reactions employing tandem catalyst systems have demonstrated remarkable efficiency in the arylation of pyrazolo[1,5-a]pyrimidin-5-one derivatives [1]. These reactions utilize XPhosPdG2/XPhos catalyst combinations to prevent debromination reactions while achieving excellent yields of C3-arylated products [1].

Catalyst SystemSubstrate TypeReaction ConditionsYield Range (%)Key Features
Pd(PPh3)4Heteroaryl bromides80-100°C, 2-24 h70-95Broad scope with heteroaryls
Pd2(dba)3/X-phosPyrazolo[1,5-a]pyrimidinesMicrowave, 120°C82-96Tandem catalyst system
PdCl2(CH3CN)2/BRIDPAryl halides80-120°C75-90Versatile ligand system
Pd(OAc)2/terpyridinePyrimidinesWater, RT-90°C65-85Aqueous conditions

The mechanistic understanding of these transformations has revealed that electron-deficient heteroaryl boron derivatives undergo transmetalation at relatively slow rates compared to their aryl counterparts [3]. This phenomenon necessitates the use of specialized ligand systems and reaction conditions to achieve optimal conversion rates [3]. The incorporation of electron-rich phosphine ligands has proven essential for facilitating the oxidative addition step with heteroaryl bromides [3].

Advanced catalyst development has led to the creation of polymer-supported terpyridine-palladium complexes that demonstrate high catalytic activity and recyclability [4]. These heterogeneous systems have been successfully applied to the synthesis of 2,6-disubstituted pyrimidines in aqueous media, providing environmentally benign reaction conditions [4]. The immobilized catalyst systems exhibit excellent stability and can be recycled multiple times without significant loss of activity [4].

Ligand-Free Aerobic Coupling Conditions

The development of ligand-free palladium catalysis has emerged as a significant advancement in heteroaryl cross-coupling chemistry [5]. These systems operate under aerobic conditions and eliminate the need for expensive phosphine ligands while maintaining high catalytic efficiency [5]. Research has demonstrated that ligand-free conditions can achieve unprecedented selectivity in the cross-coupling of dichloropyridine and dichloropyrimidine substrates [5].

The mechanistic basis for ligand-free catalysis involves the formation of palladium nanoparticles that serve as the active catalytic species [5]. Under high-temperature conditions analogous to the Jeffery-Heck reaction, these systems demonstrate remarkable C4-selectivity in the coupling of 2,4-dichloropyridine substrates [5]. The selectivity enhancement observed under ligand-free conditions has been attributed to the involvement of multinuclear palladium species that exhibit different reactivity patterns compared to mononuclear complexes [5].

Systematic investigations have revealed that ligand-free conditions enable C5-selective cross-coupling of 2,5-dichloropyridine and 2,5-dichloropyrimidine for the first time [5]. This selectivity pattern represents a significant breakthrough in regioselective heteroaryl functionalization and expands the synthetic utility of these methodologies [5]. The absence of strongly coordinating ligands appears to favor the formation of distinct palladium intermediates that exhibit altered regioselectivity preferences [5].

CatalystBaseSolventTemperature (°C)SelectivityAdvantages
Pd(OAc)2K2CO3DMF120-150C4-selectiveNo ligand required
PdCl2Cs2CO3DMA100-140C5-selectiveHigh temperature stable
Pd nanoparticlesNa2CO3Toluene80-120VariableAerobic conditions
Pd blackK3PO4Water90-130Position-dependentEnvironmentally friendly

The optimization of ligand-free coupling conditions has focused on the systematic evaluation of base and solvent combinations [6]. Density functional theory calculations have provided insights into the reaction mechanism, revealing that substrates, base, and solvent molecules can act as pseudo-ancillary ligands in the absence of traditional phosphine or carbene ligands [6]. This mechanistic understanding has guided the development of improved reaction protocols that achieve higher efficiency and broader substrate scope [6].

Aerobic coupling conditions have been successfully implemented using molecular oxygen as the sole oxidant [7]. These protocols eliminate the need for stoichiometric oxidants and provide environmentally sustainable reaction conditions [7]. The integration of microwave heating with gas-loading accessories has enabled the development of scalable continuous-flow processes that maintain high efficiency while reducing reaction times [7].

Microwave-Assisted Synthetic Protocols

Accelerated Reaction Kinetics in Sonogashira Coupling

Microwave-assisted Sonogashira coupling reactions have demonstrated exceptional efficiency in the functionalization of pyrimidine derivatives [8] [9]. The application of microwave irradiation to cross-coupling chemistry has enabled dramatic reductions in reaction times while maintaining or improving product yields [10]. Systematic studies have revealed that microwave heating provides specific advantages beyond simple thermal effects, particularly in the context of palladium-catalyzed transformations [11].

The development of tandem Heck-Sonogashira reactions under microwave conditions has provided efficient access to functionalized pyrido[2,3-d]pyrimidines [8] [9]. These processes generate novel 5-enynyl substituted pyrimidines through the coupling of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol with various aryl alkynyl substrates [8] [9]. The microwave-assisted protocol achieves complete conversion in significantly shorter reaction times compared to conventional heating methods [8] [9].

Mechanistic investigations into microwave-specific effects have revealed that the acceleration observed in palladium-catalyzed reactions cannot be attributed solely to enhanced heating rates [11] [12]. Kinetic studies comparing microwave and conventional heating methods have demonstrated that microwave irradiation provides modestly higher reaction rates, particularly during the initial phases of the reaction [11] [12]. These differences have been attributed to variations in temperature profiles and heat transfer characteristics between the two heating methods [11] [12].

Coupling TypeSubstrateMicrowave ConditionsConventional TimeYield ImprovementRate Enhancement
Suzuki-MiyauraPyrazolo[1,5-a]pyrimidines120°C, 10-30 min4-24 h15-25%10-20x
SonogashiraPyrimidin-4-ol derivatives150°C, 15-25 min8-24 h20-30%15-25x
Heck-Sonogashira TandemIodo-pyrimidines140°C, 20-40 min12-48 h10-20%20-40x
General Cross-couplingVarious heteroaryls100-160°C, 5-60 min6-24 h10-35%5-30x

The optimization of microwave-assisted Sonogashira coupling has focused on the development of solid-phase reaction protocols [13]. These methods have been applied to the coupling of aryl iodides and bromides with various acetylene derivatives, achieving excellent yields within 15 to 25 minutes [13]. The solid-phase approach provides additional advantages in terms of product purification and reaction scalability [13].

Research into the fundamental mechanisms of microwave acceleration has revealed that selective heating of polar components in reaction mixtures can lead to enhanced reaction kinetics [14]. Studies using mixed solvent systems have demonstrated that microwave-transparent substrates can be indirectly heated through selective microwave absorption by polar co-solvents [14]. This phenomenon enables the acceleration of reactions involving substrates that do not directly absorb microwave energy [14].

The application of microwave heating to heterogeneous catalysis has provided insights into catalyst lifetime and activity under elevated temperature conditions [15]. Comparative studies have shown that microwave heating can extend catalyst lifetime in certain systems, potentially due to more uniform heating and reduced hot spot formation [15]. These findings have important implications for the development of scalable microwave-assisted synthetic processes [15].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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